molecular formula C21H19ClFN3S2 B2963401 N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinamine CAS No. 341965-48-8

N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinamine

Cat. No.: B2963401
CAS No.: 341965-48-8
M. Wt: 431.97
InChI Key: WLCRFCDVZCNTAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinamine is a pyrimidine derivative characterized by three key substituents:

  • 6-position: A [(4-chlorophenyl)sulfanyl]methyl group, contributing hydrophobic and electron-withdrawing effects.
  • 2-position: A [(4-fluorobenzyl)sulfanyl] group, combining halogenated aromaticity with sulfanyl linkage.

While its exact pharmacological profile remains uncharacterized in the literature, structurally analogous compounds exhibit antimicrobial, anticancer, and immunomodulatory activities . Its synthesis likely involves thioether coupling reactions and nucleophilic substitutions, akin to methods described for related pyrimidines .

Properties

IUPAC Name

6-[(4-chlorophenyl)sulfanylmethyl]-2-[(4-fluorophenyl)methylsulfanyl]-N-prop-2-enylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3S2/c1-2-11-24-20-12-18(14-27-19-9-5-16(22)6-10-19)25-21(26-20)28-13-15-3-7-17(23)8-4-15/h2-10,12H,1,11,13-14H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCRFCDVZCNTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC(=C1)CSC2=CC=C(C=C2)Cl)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinamine is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and anticancer effects, supported by relevant data tables and research findings.

  • Chemical Formula : C20H18ClN3S
  • Molecular Weight : 367.89 g/mol
  • CAS Number : 477867-16-6

1. Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various pyrimidine derivatives, including this compound. The compound has shown moderate to strong activity against several bacterial strains, particularly:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

These findings suggest that the compound may serve as a potential lead for developing new antibacterial agents, especially against resistant strains.

2. Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes, notably acetylcholinesterase (AChE) and urease. The inhibition of these enzymes is significant in the context of treating diseases such as Alzheimer's and urinary tract infections.

EnzymeIC50 (µM)
Acetylcholinesterase2.14 ± 0.003
Urease1.13 ± 0.003

These values indicate strong inhibitory activity, suggesting that this compound could be a valuable candidate for further pharmacological development.

3. Anticancer Activity

The compound's potential anticancer properties have been explored in various studies, highlighting its ability to induce apoptosis in cancer cell lines. Preliminary results indicate that it may affect cell proliferation and survival pathways through interactions with specific molecular targets.

The biological activity of this compound is believed to involve:

  • Binding to Enzymes : The compound may interact with active sites on enzymes, inhibiting their function.
  • Receptor Modulation : It could modulate the activity of various receptors involved in signaling pathways related to cell growth and survival.

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound:

  • Study on Antibacterial Activity :
    • Researchers synthesized a series of pyrimidine derivatives and tested their antibacterial efficacy against common pathogens.
    • Results indicated that modifications in the sulfanyl groups significantly influenced antibacterial potency.
  • Enzyme Inhibition Analysis :
    • A detailed structure-activity relationship (SAR) study was conducted to determine how variations in chemical structure affected enzyme inhibition.
    • Findings revealed that specific substitutions enhanced AChE inhibitory activity.
  • Anticancer Investigations :
    • In vitro studies demonstrated that the compound induced apoptosis in breast cancer cell lines via mitochondrial pathways.
    • Further exploration into its mechanism revealed potential interactions with key regulatory proteins involved in apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Weight (g/mol) Pharmacological Activity Synthesis Method Reference
Target Compound N-allyl, 4-ClPh-S-CH2, 4-FBz-S ~432.6* Unknown Likely thioether coupling
4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine 4-Cl, 4-FPh-S 255.7 Not reported Not specified
2-[(4-Chlorobenzyl)sulfanyl]-4-isobutyl-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile 4-ClBz-S, isobutyl, CF3Ph-NH 429.99 Chemotherapeutic (DNA synthesis inhibition) Heating in ethanol
N-Benzyl-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine Benzyl, Ph-SO2-CH2, 2-pyridinyl 416.5 Not reported Not specified
2-({2-[(4-chlorobenzyl)sulfanyl]-6-methyl-4-pyrimidinyl}sulfanyl)-N-(4-methylphenyl)acetamide 4-ClBz-S, methyl, 4-MePh-acetamide 429.99 Not reported Not specified

*Estimated based on substituent contributions.

Key Observations:

Halogenated aryl groups: The 4-chlorophenyl and 4-fluorobenzyl substituents in the target compound contrast with non-halogenated or differently substituted analogues (e.g., ). Fluorine’s electronegativity may enhance metabolic stability compared to chlorine .

Pharmacological Implications :

  • Pyrimidines with 4-chlorophenyl and sulfanyl groups (e.g., ) show chemotherapeutic activity, suggesting the target compound may share similar mechanisms.
  • N-allyl substitution could modulate pharmacokinetics, as seen in allyl-bearing drugs with improved bioavailability .

Pharmacological and Physicochemical Properties

  • Solubility : Sulfanyl and halogenated groups typically reduce aqueous solubility, but the allyl moiety may counterbalance this through increased lipophilicity.
  • Bioactivity : While direct data is lacking, pyrimidines with similar substituents exhibit antimicrobial (e.g., ) and anticancer (e.g., ) effects. The 4-fluorobenzyl group may enhance target selectivity due to fluorine’s van der Waals radius .

Q & A

Q. What are the standard synthetic routes for preparing N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinamine?

The synthesis typically involves sequential functionalization of the pyrimidine core. A common approach includes:

Core Construction : Building the pyrimidine ring via cyclization of thiourea derivatives with α,β-unsaturated ketones.

Sulfanyl Group Introduction : Reacting with 4-chlorobenzenethiol and 4-fluorobenzylthiol under basic conditions (e.g., K₂CO₃/DMF) to install the sulfanyl substituents at positions 2 and 3.

Allylation : Introducing the allyl group at the N-position using allyl bromide in the presence of a base like NaH .
Key challenges include controlling regioselectivity and minimizing side reactions from competing nucleophilic sites.

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological steps include:

  • HPLC-MS : To confirm molecular weight and detect impurities.
  • NMR Spectroscopy : ¹H/¹³C NMR to validate substituent positions (e.g., distinguishing benzyl vs. allyl protons).
  • Elemental Analysis : To ensure stoichiometric consistency.
  • TLC Monitoring : During synthesis to track reaction progress .

Q. What are the primary safety considerations during synthesis?

  • Hazard Mitigation : Use fume hoods for thiol-containing reagents (toxic vapors).
  • Waste Handling : Segregate halogenated byproducts (e.g., chlorophenyl derivatives) for specialized disposal.
  • Personal Protective Equipment (PPE) : Gloves and goggles to avoid skin/eye contact with sulfanyl intermediates .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for pyrimidine derivatives be resolved?

Discrepancies in dihedral angles or hydrogen-bonding patterns (e.g., intramolecular N–H⋯N bonds) often arise from polymorphism or solvent effects. Strategies include:

  • Multi-Temperature Crystallography : To assess thermal motion and lattice stability.
  • DFT Calculations : Compare experimental vs. theoretical geometries to identify energetically favorable conformers.
  • Powder XRD : Detect polymorphic forms missed in single-crystal studies .

Q. What methodologies optimize structure-activity relationship (SAR) studies for this compound?

  • Systematic Substituent Variation : Replace the 4-chlorophenyl or 4-fluorobenzyl groups with bioisosteres (e.g., CF₃, Br) to probe electronic effects.
  • Biological Assay Design : Use enzyme inhibition (e.g., kinase assays) or antimicrobial testing (MIC determinations) to correlate substituents with activity .
  • QSAR Modeling : Incorporate steric/electronic parameters (logP, polar surface area) to predict activity trends .

Q. How can researchers address conflicting reports on biological activity (e.g., antimicrobial vs. cytotoxic effects)?

  • Assay Standardization : Control variables like bacterial strain selection (Gram-positive vs. Gram-negative) or cell line viability thresholds.
  • Metabolite Profiling : Identify if activity stems from the parent compound or metabolic byproducts.
  • Functional Group Mapping : Test truncated analogs (e.g., removing the allyl group) to isolate pharmacophoric motifs .

Q. What advanced techniques validate the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to proteins like kinases or receptors.
  • Cryo-EM/X-ray Co-crystallography : Visualize binding modes in enzyme active sites.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of interactions .

Q. How can scale-up synthesis challenges (e.g., low yield) be mitigated?

  • Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., allylation).
  • Catalyst Screening : Test Pd or Cu catalysts for cross-coupling steps to enhance efficiency.
  • Purification Optimization : Use simulated moving bed (SMB) chromatography for high-throughput separation .

Q. What analytical methods resolve enantiomeric impurities in chiral derivatives?

  • Chiral HPLC : Employ columns with cellulose-based stationary phases.
  • Circular Dichroism (CD) : Confirm absolute configuration.
  • Supercritical Fluid Chromatography (SFC) : For non-polar intermediates .

Q. How can computational modeling predict metabolic stability or toxicity?

  • ADMET Predictions : Use software like Schrödinger’s QikProp to estimate CYP450 interactions.
  • Molecular Dynamics (MD) : Simulate liver microsome degradation pathways.
  • Docking Studies : Identify potential off-target binding to hERG channels or hepatic transporters .

Data Contradiction Analysis

Q. How should researchers handle discrepancies in reported biological activity data?

  • Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., IC₅₀ normalization).
  • Orthogonal Assays : Validate results with alternative methods (e.g., fluorescence-based vs. radiometric assays).
  • Batch-to-Batch Consistency : Ensure compound purity ≥95% via LC-MS to exclude impurity-driven effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.